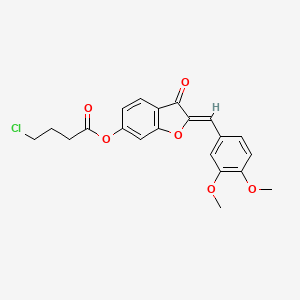
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yielded a compound with a high yield. This process indicates the feasibility of synthesizing complex molecules through efficient and targeted chemical reactions (Sapari et al., 2019).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and computational studies has been employed to understand the geometric configuration of similar compounds. For example, crystal structure analysis revealed that certain compounds crystallize in specific space groups, providing insights into their molecular arrangement and stability (Wang et al., 2009).
Chemical Reactions and Properties
Chemical reactions, such as Knoevenagel condensation, are pivotal in the synthesis of these compounds, offering a pathway to create complex molecules with desired properties. The reactivity and interactions of these molecules can lead to the formation of various derivatives, indicating a wide range of chemical properties and potential for diverse applications (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including crystalline structure and hydrogen-bonding interactions, are crucial for understanding their behavior in different environments. Studies employing Hirshfeld surface analysis and DFT calculations have shed light on the intermolecular interactions and π-π stacking in the crystal structure, which are essential for predicting the stability and solubility of these molecules (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for further functionalization, are determined by the molecular structure and electronic configuration of the compound. Detailed analyses, such as NMR spectroscopy and mass spectrometry, are used to characterize the synthesized compounds and understand their chemical behavior and potential for further reactions (Kariyappa et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterisation
The compound and its derivatives have been synthesized and characterized through different chemical reactions, demonstrating its potential as a core structure for further chemical modifications. For example, Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related structure, assessing their anti-microbial activity and docking studies. This demonstrates the compound's versatility in synthesizing new analogues with potential biological applications (YN Spoorthy et al., 2021).
Docking Studies and Biological Evaluation
The aforementioned study by Spoorthy et al. also included docking studies to predict the interaction of synthesized compounds with biological targets, highlighting the importance of structural modifications to enhance biological activity. The study found that these analogues exhibit anti-microbial properties, suggesting that similar compounds could be designed to target specific microbial enzymes or pathways (YN Spoorthy et al., 2021).
Propriétés
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-25-16-8-5-13(10-18(16)26-2)11-19-21(24)15-7-6-14(12-17(15)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNWSEHMUJQXAN-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
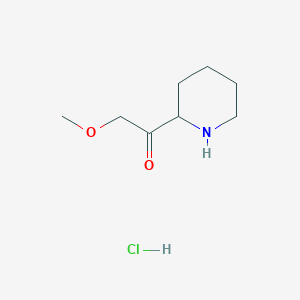

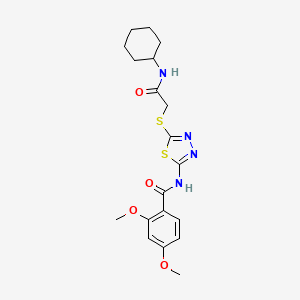
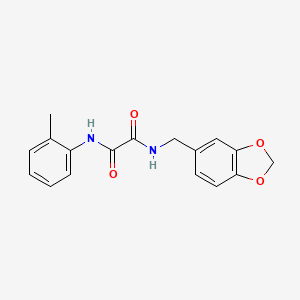


![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

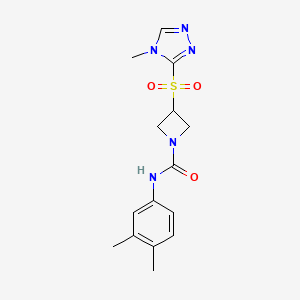

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)